

Spectroscopic comparison of 2-Methylpropanethioamide and its amide precursor

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Compound of Interest

Compound Name: 2-Methylpropanethioamide

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A Spectroscopic Showdown: 2-Methylpropanethioamide vs. its Amide Precursor

A comparative analysis of the spectral characteristics of **2-Methylpropanethioamide** and 2-Methylpropanamide, offering researchers key data for identification and differentiation.

This guide provides a detailed spectroscopic comparison of **2-Methylpropanethioamide** and its oxygen-containing precursor, 2-Methylpropanamide. The substitution of the carbonyl oxygen with sulfur induces significant changes in the molecule's electronic environment, which are clearly reflected in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. This document serves as a practical reference for researchers in medicinal chemistry, materials science, and organic synthesis, providing the necessary data to distinguish between these two compounds.

Comparative Spectroscopic Data

The key distinguishing spectral features are summarized below. The most notable differences arise from the replacement of the C=O group in 2-Methylpropanamide with the C=S group in **2-Methylpropanethioamide**.^{[1][2]}

Table 1: Physical and Molecular Properties

Property	2-Methylpropanamide	2-Methylpropanethioamide
Molecular Formula	C ₄ H ₉ NO[1][3]	C ₄ H ₉ NS[2][4]
Molecular Weight	87.12 g/mol [1][3]	103.19 g/mol [2][4]
Appearance	White crystalline solid	Off-white to yellow solid

Table 2: Infrared (IR) Spectroscopy Data

The most significant difference in the IR spectra is the position of the carbonyl versus the thiocarbonyl stretch. The C=O bond of the amide gives a strong, sharp absorption at a higher wavenumber compared to the weaker C=S bond absorption of the thioamide.

Functional Group	2-Methylpropanamide (Expected Absorption, cm ⁻¹)	2-Methylpropanethioamide (Expected Absorption, cm ⁻¹)	Vibration Type
N-H Stretch	3350-3180 (two bands)	3350-3180 (two bands)	Amide/Thioamide N-H
C-H Stretch	3000-2850	3000-2850	sp ³ C-H
C=O Stretch (Amide I)	~1670 (strong, sharp) [5]	N/A	Carbonyl Stretch
N-H Bend (Amide II)	~1620	~1600-1640	N-H Bending
C=S Stretch	N/A	~1250-1020 (weaker)	Thiocarbonyl Stretch

Table 3: ¹H NMR Spectroscopy Data

The chemical shifts in ¹H NMR are subtly affected by the change from oxygen to sulfur, with protons nearer to the thiocarbonyl group generally showing a downfield shift.

Protons	2-Methylpropanamide (Expected δ , ppm)	2-Methylpropanethioamide (Expected δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₂	~1.1 - 1.3	~1.2 - 1.4	Doublet	6H
-CH-	~2.3 - 2.5	~2.8 - 3.1	Septet	1H
-NH ₂	~5.5 - 7.5 (broad)	~7.5 - 9.5 (broad)	Singlet (broad)	2H

Table 4: ¹³C NMR Spectroscopy Data

The most dramatic difference is observed in the chemical shift of the carbonyl vs. thiocarbonyl carbon. The thiocarbonyl carbon is significantly deshielded (shifted downfield) compared to the carbonyl carbon.

Carbon	2-Methylpropanamide (Expected δ , ppm)	2-Methylpropanethioamide (Expected δ , ppm)
-C(CH ₃) ₂	~19 - 21	~22 - 25
-CH-	~35 - 37	~45 - 48
C=O / C=S	~178 - 182	~205 - 210

Table 5: Mass Spectrometry (MS) Data

The molecular ion peak directly reflects the difference in molecular weight. Both molecules are expected to show a prominent fragment corresponding to the stable isopropyl cation.

Data Point	2-Methylpropanamide	2-Methylpropanethioamide
[M] ⁺ (m/z)	87[1]	103[2]
Base Peak (m/z)	43 ([CH(CH ₃) ₂] ⁺)[6]	43 ([CH(CH ₃) ₂] ⁺)
Monoisotopic Mass (Da)	87.06841	103.04557[2]

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The general protocols for each are outlined below.

Infrared (IR) Spectroscopy

- **Technique:** Attenuated Total Reflectance (ATR)
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is typically acquired over a range of 4000-400 cm^{-1} by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

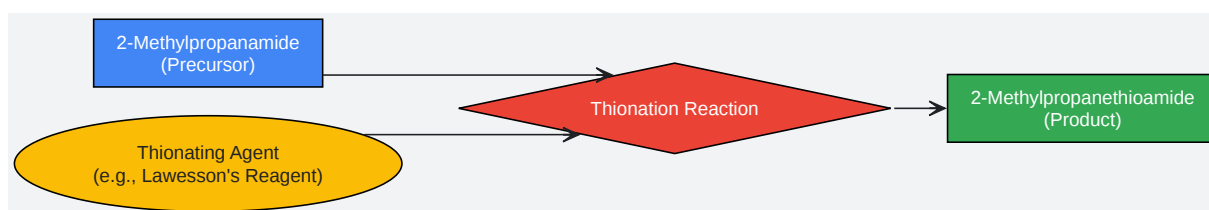
- **Instrument:** A 300 MHz or 500 MHz NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
- **^1H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 transients.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .

Mass Spectrometry (MS)

- Technique: Electron Ionization (EI)
- Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
- Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol). For direct insertion, a small amount of the solid is placed in a capillary tube.
- Data Acquisition: In EI mode, the sample is bombarded with electrons at a standard energy of 70 eV. The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Synthesis

The logical relationship between the two compounds is that of a precursor and its product. **2-Methylpropanethioamide** can be synthesized from 2-Methylpropanamide via a thionation reaction, commonly using a reagent such as Lawesson's Reagent or Phosphorus Pentasulfide (P_4S_{10}).



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Caption: Synthetic pathway from amide to thioamide.

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